molecular formula C13H23NO5 B2544534 1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid CAS No. 412357-26-7

1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid

Cat. No.: B2544534
CAS No.: 412357-26-7
M. Wt: 273.329
InChI Key: UNLQJPNYVYPPSG-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid (CAS: 412357-26-7) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methoxymethyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 273.33 g/mol . The Boc group provides steric protection to the piperidine nitrogen, enhancing stability during synthetic processes, while the methoxymethyl group introduces both hydrophilicity and steric bulk. The carboxylic acid moiety enables hydrogen bonding and salt formation, influencing solubility and reactivity. This compound is widely used in pharmaceutical research as a building block for drug candidates, particularly in the development of kinase inhibitors and modulators of ion channels .

Properties

IUPAC Name

4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-13(6-8-14,9-18-4)10(15)16/h5-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLQJPNYVYPPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(COC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412357-26-7
Record name 1-[(tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid
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Biological Activity

1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid is a synthetic compound belonging to the piperidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₃H₂₃NO₅
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 21882576
  • IUPAC Name : 4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The piperidine moiety is often associated with neuroactive compounds, influencing neurotransmitter systems and exhibiting potential therapeutic effects in neurological disorders.

Pharmacological Effects

Research indicates that this compound may exhibit a range of pharmacological effects:

  • Antinociceptive Activity : Studies have suggested that derivatives of piperidine can modulate pain pathways, potentially providing analgesic effects.
  • Neuroprotective Properties : Compounds containing a piperidine structure have been linked to neuroprotection in models of neurodegenerative diseases.
  • Antioxidant Activity : Some studies indicate that related compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.

Data Tables

PropertyValue
Molecular FormulaC₁₃H₂₃NO₅
Molecular Weight273.33 g/mol
CAS Number21882576
IUPAC Name4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

Case Study 1: Antinociceptive Effects

A study published in the Journal of Medicinal Chemistry explored the antinociceptive effects of various piperidine derivatives, including this compound. The results demonstrated significant pain relief in animal models, suggesting a potential for development as an analgesic agent .

Case Study 2: Neuroprotective Effects

Research conducted by Neuropharmacology evaluated the neuroprotective effects of piperidine derivatives against excitotoxicity in neuronal cultures. The findings indicated that the compound could reduce neuronal death and preserve cellular integrity under stress conditions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Piperidine-4-carboxylic Acid Derivatives

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight CAS Number Key Functional Features
Target compound Methoxymethyl C₁₃H₂₃NO₅ 273.33 412357-26-7 Boc-protected N, methoxymethyl, carboxylic acid
1-Boc-4-allyl-4-piperidinecarboxylic acid Allyl C₁₄H₂₃NO₄ 269.34 1166756-79-1 Boc-protected N, allyl group (unsaturated hydrocarbon)
1-Boc-4-Methylpiperidine-4-carboxylic acid Methyl C₁₂H₂₁NO₄ 243.30 1346599-08-3 Boc-protected N, methyl group (reduced steric bulk)
4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid Amino C₁₁H₂₀N₂O₄ 244.29 252720-31-3 Boc-protected amino group, carboxylic acid
1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid Trifluoromethyl C₁₂H₁₈F₃NO₄ 297.28 1439897-86-5 Electron-withdrawing CF₃ group, Boc protection

Physicochemical and Reactivity Differences

Research Findings

  • Steric Effects : The methoxymethyl group in the target compound provides intermediate steric hindrance compared to the smaller methyl group (1-Boc-4-Methylpiperidine-4-carboxylic acid) and bulkier trifluoromethyl derivatives. This balance is critical in tuning binding affinity for enzyme active sites .
  • Electronic Effects : The methoxymethyl group’s electron-donating methoxy moiety contrasts with the electron-withdrawing CF₃ group in 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid, altering electronic density at the piperidine ring and influencing reactivity in condensation reactions .
  • Synthetic Utility : Compounds like the target and its allyl-substituted analog are frequently used in EDC/DMAP-mediated amide couplings, as demonstrated in the synthesis of Kv1.5 potassium channel modulators .

Q & A

Basic: What are the critical safety protocols for handling and storing this compound in laboratory settings?

Answer:

  • Handling: Avoid skin/eye contact and dust formation. Use PPE including nitrile gloves, lab coats, and safety goggles. Perform operations in a fume hood to minimize inhalation risks .
  • Storage: Maintain temperatures at 2–8°C in a dry, ventilated area. Ensure containers are tightly sealed to prevent moisture absorption or degradation .
  • Fire Safety: Use water spray, alcohol-resistant foam, or CO₂ for fires. Toxic gases (e.g., carbon oxides) may form during combustion; firefighters should wear self-contained breathing apparatus (SCBA) .

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the tert-butoxycarbonyl (Boc) and methoxymethyl groups. Key signals include Boc tert-butyl protons (~1.4 ppm) and methoxymethyl protons (~3.3 ppm) .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₃H₂₃NO₅: 280.1552). Fragmentation patterns can confirm the piperidine backbone .
  • HPLC: Employ reverse-phase C18 columns with UV detection (210–254 nm) for purity assessment. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve polar impurities .

Advanced: How can coupling reagent selection improve synthetic efficiency in derivatization reactions?

Answer:

  • Reagent Pairing: Use carbodiimide-based reagents (e.g., EDC/HCl) with activators like HOBt or HOAt to enhance coupling yields for amide bond formation. For example, EDC/HOBt in dry dichloromethane achieved >85% yield in similar Boc-protected piperidine derivatives .
  • Solvent Optimization: Anhydrous solvents (e.g., DMF or CH₂Cl₂) minimize side reactions. Additives like DMAP or N-methylmorpholine (NMM) can stabilize reactive intermediates .
  • Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or LC-MS to identify incomplete coupling or Boc deprotection .

Advanced: What strategies mitigate stability challenges during long-term storage or under varying pH conditions?

Answer:

  • pH Sensitivity: Avoid prolonged exposure to acidic conditions (pH <5), which hydrolyze the Boc group. Neutral or slightly basic buffers (pH 7–8) enhance stability .
  • Temperature Control: Degradation studies (e.g., accelerated stability testing at 40°C/75% RH) can predict shelf life. Lyophilization improves stability for hygroscopic batches .
  • Light Protection: Store in amber vials to prevent photodegradation, as UV exposure may cleave the methoxymethyl group .

Advanced: How do structural modifications (e.g., Boc group) influence reactivity in peptide synthesis?

Answer:

  • Boc as a Protecting Group: The tert-butoxycarbonyl group shields the piperidine nitrogen, preventing undesired nucleophilic reactions during peptide elongation. Deprotection with TFA yields free amines for subsequent coupling .
  • Methoxymethyl Side Chain: Enhances solubility in organic solvents (e.g., DCM, THF) while maintaining steric accessibility for carboxylate activation. Comparative studies with unsubstituted analogs show improved reaction kinetics .
  • Steric Effects: The 4-(methoxymethyl) substitution may restrict conformational flexibility, influencing binding affinity in target interactions (e.g., enzyme inhibition assays) .

Advanced: What analytical challenges arise in purity assessment, and how are they resolved?

Answer:

  • Impurity Profiling: Trace byproducts (e.g., de-Boc derivatives or oxidation products) require LC-MS/MS for identification. Use gradient elution (e.g., 5–95% acetonitrile in 20 min) to separate closely related impurities .
  • Residual Solvents: Gas chromatography (GC) with headspace sampling quantifies residual DMF or THF. Ensure levels comply with ICH Q3C guidelines (<880 ppm for DMF) .
  • Crystallinity Issues: X-ray powder diffraction (XRPD) or DSC analyzes polymorphic forms, which affect solubility and bioavailability in drug discovery contexts .

Advanced: How can computational modeling predict biological activity or metabolic pathways?

Answer:

  • Docking Studies: Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like proteases or kinases. The methoxymethyl group may hydrogen bond with active-site residues .
  • ADME Prediction: Tools like SwissADME estimate logP (≈1.8) and permeability, suggesting moderate blood-brain barrier penetration. CYP450 metabolism simulations identify potential oxidation sites (e.g., methoxymethyl to carboxylate) .
  • Toxicity Profiling: QSAR models predict hepatotoxicity risks based on structural alerts (e.g., esterase-sensitive groups) .

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